N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in scientific research. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, including pharmacological properties. The molecular formula of this compound is C20H19N3O4, and it has a molecular weight of approximately 367.38 g/mol. Its structural complexity and functional groups suggest various applications in medicinal chemistry and material science.
The synthesis of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through several methods, typically involving multi-step synthetic routes. One common approach includes the condensation of appropriate aromatic amines with diketones or related compounds under acidic or basic conditions.
Technical Details:
The detailed reaction mechanism would involve nucleophilic attack by the amine on the carbonyl carbon of the diketone, followed by dehydration to form the dihydropyridine ring.
The molecular structure of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core with various substituents that contribute to its chemical properties.
Structural Data:
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
RIGXUSBMYLGMAH-UHFFFAOYSA-N
The presence of nitro and methyl groups on the aromatic rings enhances its lipophilicity and potential biological activity.
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions typical for dihydropyridine derivatives:
These reactions are valuable for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities.
The mechanism of action for N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully elucidated but is hypothesized based on its structural characteristics:
The physical and chemical properties of N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
These properties suggest that the compound can be handled safely in laboratory settings and may have good solubility for biological assays.
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in various scientific fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6